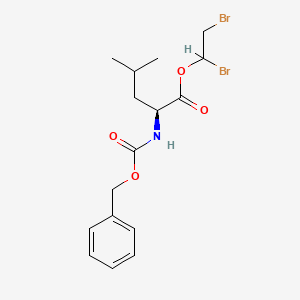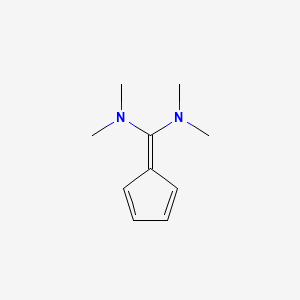
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core with multiple functional groups, making it a subject of interest in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene core, followed by the introduction of the carboxamide group. Subsequent steps involve the attachment of the phenoxy and azo groups under controlled conditions. Common reagents used in these reactions include naphthalene derivatives, amines, and phenols, with catalysts such as palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the azo group, potentially converting it to an amine.
Substitution: The phenoxy and methoxy groups can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine-substituted compounds.
Aplicaciones Científicas De Investigación
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe or dye due to its unique optical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to proteins, enzymes, or receptors, modulating their activity. For instance, the azo group can undergo reduction to form active metabolites that interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthalenecarboxamide derivatives: Compounds with similar naphthalene cores but different substituents.
Azo compounds: Molecules containing azo groups, such as azobenzene and its derivatives.
Phenoxy compounds: Compounds with phenoxy groups, including various herbicides and pharmaceuticals.
Uniqueness
2-Naphthalenecarboxamide, N-(4-(4-(1,1-dimethylpropyl)phenoxy)phenyl)-1-hydroxy-4-((4-methoxyphenyl)azo)- stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its structural complexity allows for diverse applications and makes it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
88216-19-7 |
|---|---|
Fórmula molecular |
C35H33N3O4 |
Peso molecular |
559.7 g/mol |
Nombre IUPAC |
1-hydroxy-4-[(4-methoxyphenyl)diazenyl]-N-[4-[4-(2-methylbutan-2-yl)phenoxy]phenyl]naphthalene-2-carboxamide |
InChI |
InChI=1S/C35H33N3O4/c1-5-35(2,3)23-10-16-27(17-11-23)42-28-20-12-24(13-21-28)36-34(40)31-22-32(29-8-6-7-9-30(29)33(31)39)38-37-25-14-18-26(41-4)19-15-25/h6-22,39H,5H2,1-4H3,(H,36,40) |
Clave InChI |
ZLFZSFPQCUTGBP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4C(=C3)N=NC5=CC=C(C=C5)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2-amino-N-[1-[[1-formamido-2-(1H-indol-3-yl)ethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide](/img/structure/B12810034.png)
![calcium;sodium;2-[bis(carboxylatomethyl)amino]acetate](/img/structure/B12810039.png)
